molecular formula C16H14N4O3S B2630875 N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 923146-69-4

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2630875
CAS No.: 923146-69-4
M. Wt: 342.37
InChI Key: CPSUYRIWVOOYJU-UHFFFAOYSA-N
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Description

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and a furan ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The pyridine ring is then incorporated through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-14(18-9-11-3-1-5-17-8-11)7-12-10-24-16(19-12)20-15(22)13-4-2-6-23-13/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUYRIWVOOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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